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Compound of Interest

Compound Name: N-Pentyl alcohol-D12

CAS No.: 158778-85-9

Cat. No.: B118305 Get Quote

Abstract
This guide details the strategic application of N-Pentyl alcohol-d12 (1-Pentanol-d12) as a

primary building block in the synthesis of stable isotope-labeled (SIL) active pharmaceutical

ingredients (APIs) and metabolic probes.[1] The pentyl moiety is a frequent target for metabolic

-oxidation; substituting hydrogen with deuterium at this position ("Deuterium Switch") can
significantly alter pharmacokinetics (PK) by leveraging the Kinetic Isotope Effect (KIE). This
document provides validated protocols for converting 1-Pentanol-d12 into versatile
electrophiles (alkyl halides) and direct coupling via Mitsunobu conditions, ensuring high isotopic
integrity is maintained throughout the synthetic workflow.[1]

Introduction: The Deuterium Advantage
In drug discovery, the n-pentyl chain is often a "metabolic soft spot," susceptible to rapid

oxidation by Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) at the

terminal (

) and penultimate (

) carbons.

Replacing the C-H bonds with C-D bonds increases bond dissociation energy (C-D
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85 kcal/mol vs. C-H

80 kcal/mol). This modification can:

Reduce Clearance: Slow down the rate of metabolism (KIE), potentially extending half-life (

).[1]

Shunt Metabolism: Force metabolic clearance through alternative, slower pathways.[1]

Create Internal Standards: Provide mass-differentiated analogs for LC-MS/MS quantification

that co-elute with the analyte but are spectroscopically distinct.

Chemical Profile: 1-Pentanol-d12
The precursor is fully deuterated on the carbon backbone.[1] Note that the hydroxyl proton (or

deuteron) is exchangeable with solvent moisture.

Property 1-Pentanol (Unlabeled) 1-Pentanol-d12 (Labeled)

Formula
(or

*)

MW 88.15 g/mol ~100.22 g/mol

Boiling Point 137-139 °C 136-138 °C

Density 0.811 g/mL ~0.90 g/mL (Estimated)

CAS No. 71-41-0 158778-85-9

*Note: In non-deuterated solvents or upon exposure to air, the -OD quickly exchanges to -OH.

[1] This does not affect the metabolic stability of the carbon chain (

).

Strategic Synthetic Pathways
The utility of 1-Pentanol-d12 lies in its conversion into "active" electrophiles.[1] The alcohol

itself is a poor leaving group; therefore, most workflows begin with activation.[2]
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Figure 1: Strategic synthetic tree originating from 1-Pentanol-d12.[1] The Appel and Mitsunobu

reactions are preferred for maintaining isotopic fidelity.

Detailed Protocols
Protocol A: Synthesis of 1-Bromopentane-d11 (Appel
Reaction)
Objective: Convert the alcohol to an alkyl bromide without using strong acids (HBr) that might

induce hydride/deuteride shifts or scrambling.[1] The Appel reaction is the gold standard for SIL

synthesis due to its mild, neutral conditions.

Reagents:

1-Pentanol-d12 (1.0 eq)[1]

Carbon Tetrabromide (

) (1.2 eq)

Triphenylphosphine (

) (1.2 eq)

Dichloromethane (DCM), anhydrous[2]

Procedure:
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Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add

and anhydrous DCM.[1] Cool the solution to 0°C.

Bromine Source: Add

portion-wise.[1] The solution will turn yellow/orange.[1] Stir for 15 minutes.

Addition: Add 1-Pentanol-d12 dropwise (neat or in minimal DCM) to the reaction mixture at

0°C.

Critical: Maintain temperature <5°C to prevent side reactions.[1]

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

Monitor by TLC (stain with PMA or

; UV is inactive for the alkyl chain) or GC-MS.[1]

Workup: Add pentane to the reaction mixture to precipitate Triphenylphosphine oxide (

).[1] Filter the solids through a celite pad.

Purification: Concentrate the filtrate carefully (product is volatile). Purify via short-path

distillation or flash chromatography (100% Pentane/Hexanes).[1]

Validation:

1H-NMR: Absence of signals (except residual solvent).[1]

13C-NMR: Observe triplet quintet splitting pattern characteristic of C-D coupling (if

decoupling is off) or simple chemical shift change relative to alcohol.

Yield: Typically 85-95%.[1]

Protocol B: Direct Etherification (Mitsunobu Coupling)
Objective: Attach the pentyl-d11 chain directly to a phenolic drug scaffold (e.g., creating

deuterated cannabinoid analogs or tyrosine kinase inhibitors) without isolating the intermediate

halide.
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Reagents:

Phenolic Substrate (Nucleophile) (1.0 eq)[3]

1-Pentanol-d12 (1.1 eq)[1]

Triphenylphosphine (

) (1.2 eq)

DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

THF, anhydrous[2]

Procedure:

Dissolution: In a dry RBF under Argon, dissolve the Phenol, 1-Pentanol-d12, and

in anhydrous THF.

Cooling: Cool the mixture to 0°C.

Addition: Add DIAD dropwise over 20 minutes.

Safety: DIAD is a shock-sensitive hazard.[1] Handle with care. The reaction is exothermic.

[1]

Stirring: Allow to warm to RT and stir overnight (12–16h).

Quenching: Quench with a small amount of water or saturated

.[1]

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

.[1][2][3]

Purification: Flash chromatography. The
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byproduct can be difficult to remove; using a polymer-supported

can simplify this step.[1]

Activation:
PPh3 + DIAD -> Betaine Intermediate

Protonation:
Betaine deprotonates Nucleophile (Ar-OH)

Alkoxyphosphonium Formation:
Alcohol-d12 attacks PPh3+

SN2 Substitution:
Ar-O(-) attacks Carbon-d2

(Inversion of config, irrelevant for primary)

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Mitsunobu coupling using deuterated alcohol.

Protocol C: Oxidation to Valeric Acid-d9
Objective: Create a deuterated acylating agent for amide bond formation. Note: This removes

the two deuterium atoms at the C1 position, resulting in a d9 product.[2]

Procedure (Jones Oxidation):

Dissolve 1-Pentanol-d12 in Acetone.

Cool to 0°C.

Add Jones Reagent (

) dropwise until the orange color persists.[1]
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Stir for 1 hour. Isopropanol is added to quench excess oxidant (turns green).[1]

Extract with ether, wash with water, and dry.[1][2]

Result: Valeric Acid-d9 (

).[1]

Quality Control & Handling
Isotopic Dilution & Exchange

The Labile Proton: The hydroxyl hydrogen in 1-Pentanol-d12 is chemically labile. If the

certificate of analysis states "Atom % D > 99%", this usually refers to the carbon-bound

deuteriums.

Handling: Store under inert gas (Argon/Nitrogen) in a desiccator. Exposure to atmospheric

moisture will convert

to

.[1]

Impact: For most applications (metabolic stability), the

vs

status is irrelevant as the proton is lost during metabolism or derivatization.[2] However, for
mass spectrometry standards, ensure you calculate the MW based on the specific
isotopologue present (

vs

).[2]

Analytical Validation
Mass Spectrometry: Do not rely solely on the molecular ion peak (

). Look for the fragmentation pattern.[1][4] A loss of 29 amu (
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) in non-labeled pentanol should shift to a loss of ~34 amu (

) in the labeled compound.

NMR: In Proton NMR, the spectrum should be essentially "silent" in the alkyl region (0.8 - 4.0

ppm). Any peaks here indicate incomplete deuteration or proton back-exchange.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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